![molecular formula C13H14N2O3S B2695925 4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid CAS No. 1308567-17-0](/img/structure/B2695925.png)
4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid
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Overview
Description
The compound “4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid” is a complex organic molecule that contains several functional groups . It includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxazole derivatives are often synthesized using various methods, including cyclodehydration of amides or condensation of nitriles . The synthesis of such complex molecules usually requires multiple steps, each introducing a new functional group or modifying an existing one .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole and pyridine rings would contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxylic acid group (-COOH) is typically reactive and can participate in various reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, and solubility . These properties can influence how the compound behaves in different environments and how it can be manipulated in the laboratory .Scientific Research Applications
Heterocyclic Compound Synthesis
Research includes the synthesis of complex heterocyclic compounds through methods such as the Bohlmann-Rahtz heteroannulation. For instance, dimethyl sulfomycinamate, a thiopeptide antibiotic derivative, was synthesized from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate through a multistep process involving the formation of 2,3,6-trisubstituted pyridines. This demonstrates the compound's relevance in antibiotic research and synthesis techniques (Bagley et al., 2005).
Crystal Structure and Cytotoxic Activity
Another research domain focuses on the synthesis and structural characterization of novel derivatives for potential cytotoxic activities. For example, novel 5-methyl-4-thiopyrimidine derivatives were synthesized and analyzed for their crystal structures and cytotoxic effects on various cell lines, indicating potential applications in cancer research (Stolarczyk et al., 2018).
Polarographic Studies
Polarographic studies on similar compounds, such as alkyl imidazolyl sulfoxides and sulfides, have been conducted to understand their electrochemical properties, showcasing applications in analytical chemistry (Johansson & Wendsjö, 1983).
Conformationally Constrained Compounds
Research on conformationally constrained compounds like 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids explores the synthesis of masked cysteines, which are crucial in peptide and protein engineering (Clerici et al., 1999).
Functionalized Pyridines Synthesis
The development of functionalized pyridines through substitution reactions highlights the compound's significance in creating materials with specific electronic and structural properties (Schmidt et al., 2006).
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various enzymes or receptors in the body, altering their function. The specific target would depend on the exact structure and properties of the compound .
Mode of Action
The compound could bind to its target, causing a conformational change that alters the target’s activity. This could result in the inhibition or activation of the target, leading to downstream effects .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, it could influence signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as solubility, stability, and molecular size could influence these properties .
Result of Action
The compound’s action could lead to various cellular and molecular effects, depending on its target and mode of action. These effects could include changes in cell function, cell death, or alterations in the levels of certain molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis and reactivity, as well as investigation of its potential applications. For example, many oxazole derivatives have been found to have biological activity and are being studied for potential use in medicinal chemistry .
properties
IUPAC Name |
4,6-dimethyl-2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-7-4-8(2)14-12(11(7)13(16)17)19-6-10-5-9(3)15-18-10/h4-5H,6H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSRJVPBJWFKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)SCC2=CC(=NO2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid |
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